N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine
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Overview
Description
N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring substituted with an ethyl group and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-ethylfurfural with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the furan ring.
Scientific Research Applications
N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The hydroxylamine group can participate in nucleophilic or electrophilic reactions, while the furan ring can engage in aromatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Methylfuran-2-yl)methylidene]hydroxylamine
- N-[(5-Propylfuran-2-yl)methylidene]hydroxylamine
- N-[(5-Butylfuran-2-yl)methylidene]hydroxylamine
Uniqueness
N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine stands out due to the specific substitution pattern on the furan ring, which can influence its reactivity and interactions. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
Properties
CAS No. |
89114-36-3 |
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Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
N-[(5-ethylfuran-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H9NO2/c1-2-6-3-4-7(10-6)5-8-9/h3-5,9H,2H2,1H3 |
InChI Key |
HIMNXJAVIZINRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C=NO |
Origin of Product |
United States |
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